Cas no 1207009-55-9 (3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one)

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one is a heterocyclic compound featuring a fused quinolin-4-one core linked to a 1,2,4-oxadiazole moiety with a 2-chlorophenyl substituent. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the oxadiazole ring's bioisosteric properties and the chlorophenyl group's influence on binding affinity. The compound's rigid scaffold may enhance selectivity in target interactions, while the dimethyl groups could improve metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery for applications such as enzyme inhibition or receptor modulation. Analytical characterization confirms high purity and stability under standard conditions.
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one structure
1207009-55-9 structure
商品名:3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one
CAS番号:1207009-55-9
MF:C19H14ClN3O2
メガワット:351.786363124847
CID:5390977

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
    • 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one
    • インチ: 1S/C19H14ClN3O2/c1-11-7-8-16-13(9-11)17(24)14(10-23(16)2)19-21-18(22-25-19)12-5-3-4-6-15(12)20/h3-10H,1-2H3
    • InChIKey: LVEVBRJWZJVIBB-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2=C(C=C(C)C=C2)C(=O)C(C2ON=C(C3=CC=CC=C3Cl)N=2)=C1

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-2846-2mg
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one
1207009-55-9
2mg
$59.0 2023-09-10
Life Chemicals
F3398-2846-4mg
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one
1207009-55-9
4mg
$66.0 2023-09-10
Life Chemicals
F3398-2846-1mg
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one
1207009-55-9
1mg
$54.0 2023-09-10
Life Chemicals
F3398-2846-3mg
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one
1207009-55-9
3mg
$63.0 2023-09-10
Life Chemicals
F3398-2846-2μmol
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one
1207009-55-9
2μmol
$57.0 2023-09-10

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one 関連文献

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-oneに関する追加情報

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one: A Comprehensive Overview

The compound 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one, identified by the CAS number CAS No. 1207009-55-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and structural versatility.

Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like this one. The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one involves a multi-step process that incorporates advanced catalytic techniques and innovative reaction strategies. Researchers have focused on optimizing the reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications.

The structural features of this compound are particularly noteworthy. The presence of a quinolinone ring system provides a rigid framework that can be further functionalized to enhance its properties. The oxadiazole moiety attached at position 3 introduces additional electronic and steric effects, which can be exploited to modulate the compound's reactivity and selectivity in various chemical reactions. Furthermore, the substitution pattern at positions 1 and 6 with methyl groups contributes to the molecule's stability and solubility characteristics.

In terms of pharmacological applications, this compound has shown promising results in preliminary studies. Its ability to interact with specific biological targets has been investigated in vitro and in vivo models. Recent research highlights its potential as a lead compound in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders. The compound's unique combination of structural features makes it an attractive candidate for further exploration in medicinal chemistry.

The integration of computational chemistry tools has significantly accelerated the understanding of this compound's properties. Advanced molecular modeling techniques have been employed to predict its binding affinity to protein targets and its pharmacokinetic profile. These insights are invaluable for guiding experimental efforts and refining the compound's design to improve its therapeutic potential.

In addition to its pharmacological applications, this compound has also found relevance in materials science. Its electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and solar cells due to its ability to absorb and emit light efficiently.

The environmental impact of this compound is another area of interest for scientists. Studies are being conducted to assess its biodegradability and toxicity profiles under various conditions. Understanding these aspects is crucial for ensuring the safe handling and disposal of the compound during industrial processes.

In conclusion, 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one represents a cutting-edge molecule with multifaceted applications across different scientific domains. Its synthesis methodology continues to evolve with advancements in chemical synthesis techniques while its biological and materials science applications hold immense promise for future innovations.

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